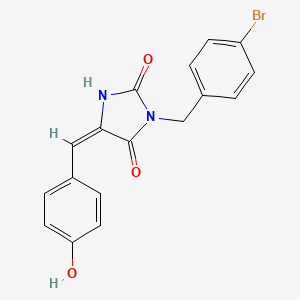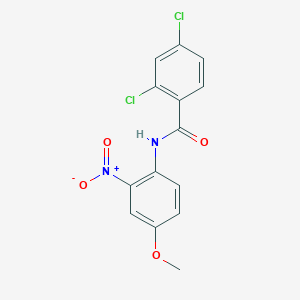
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione, also known as BBHI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BBHI belongs to the class of imidazolidinedione derivatives and has been studied for its ability to inhibit certain enzymes and modulate different signaling pathways in the body.
Wirkmechanismus
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione exerts its therapeutic effects by modulating different signaling pathways in the body. For example, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione inhibits the activity of topoisomerase IIα by binding to its DNA-binding domain, which prevents the enzyme from unwinding DNA strands and inhibits cancer cell proliferation. 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione also inhibits histone deacetylase activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. In addition, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione modulates the activity of different signaling pathways, such as NF-κB and MAPK, by inhibiting the phosphorylation of key proteins involved in these pathways.
Biochemical and Physiological Effects
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione induces cell cycle arrest and apoptosis by inhibiting topoisomerase IIα and histone deacetylase activity. In inflammatory cells, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of NF-κB and MAPK pathways. In animal models of neurodegenerative diseases, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, and by modulating the activity of different signaling pathways involved in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione research is that it has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has also been shown to have low toxicity and good bioavailability, which makes it a potential candidate for drug development. However, one limitation of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione research is that its mechanism of action is still not fully understood, and more research is needed to elucidate its molecular targets and signaling pathways. In addition, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has only been studied in vitro and in animal models, and more research is needed to determine its safety and efficacy in human clinical trials.
Zukünftige Richtungen
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione research has several potential future directions. One direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more potent and selective 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione derivatives. Another direction is to explore its therapeutic potential in other fields of research, such as autoimmune diseases and metabolic disorders. Additionally, more research is needed to determine the safety and efficacy of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione in human clinical trials, which could lead to its approval as a new drug for various diseases. Overall, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione research has shown promising results and has the potential to contribute to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione involves a multi-step process that starts with the reaction of 4-bromobenzylamine with diethyl oxalate to form 3-(4-bromobenzyl)oxazole. The oxazole ring is then opened by reacting it with hydrazine hydrate to form 3-(4-bromobenzyl)hydrazine. The final step involves the reaction of 3-(4-bromobenzyl)hydrazine with 4-hydroxybenzaldehyde to form 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione. The overall yield of 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione synthesis is about 30%.
Wissenschaftliche Forschungsanwendungen
3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been studied for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα and histone deacetylase, which are involved in cancer cell proliferation and survival. 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has also been studied for its anti-inflammatory properties, as it can modulate the activity of different signaling pathways, such as NF-κB and MAPK, that are involved in the inflammatory response. In neurodegenerative disease research, 3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)-2,4-imidazolidinedione has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-13-5-1-12(2-6-13)10-20-16(22)15(19-17(20)23)9-11-3-7-14(21)8-4-11/h1-9,21H,10H2,(H,19,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLUWRRUVVDJJR-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[(2-methyl-6-quinolinyl)diazenyl]aniline](/img/structure/B5112718.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-1-cyclohexyl-2-piperazinone](/img/structure/B5112725.png)
![1-{[4-(hydroxymethyl)-4-(4-methoxybenzyl)-1-piperidinyl]methyl}-2-naphthol](/img/structure/B5112734.png)
![{4-[3-(3-methoxyphenoxy)propoxy]phenyl}(phenyl)methanone](/img/structure/B5112738.png)
![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B5112749.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)

![1-(2-fluorophenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B5112773.png)

![(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B5112793.png)
![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)